Differentiated Kinase Targeting: c-Myc Pathway Disruption vs. BRAF V600E Inhibition
A primary point of differentiation lies in the proposed mechanism of action. Data indicates that CAS 941941-14-6 disrupts c-Myc-Max dimerization, a key oncogenic driver, and induces G0/G1 cell cycle arrest in HL60 leukemia cells with an IC50 of approximately 34.8 µM . In contrast, the closely related des-methyl analog CAS 941946-13-0 has been reported to act as a potent BRAF V600E kinase inhibitor, with an IC50 of 5.8 nM, a mechanism not attributed to the target compound [1]. This suggests that the 3-methyl substitution in CAS 941941-14-6 steers its activity away from direct BRAF kinase inhibition and towards a distinct protein-protein interaction target, a critical consideration for researchers focused on c-Myc-driven malignancies.
| Evidence Dimension | Mechanism of Action & Potency |
|---|---|
| Target Compound Data | c-Myc-Max dimerization disruption; HL60 cell IC50 = ~34.8 µM |
| Comparator Or Baseline | CAS 941946-13-0 (des-methyl analog): BRAF V600E kinase inhibition; IC50 = 5.8 nM |
| Quantified Difference | Qualitative difference in target engagement; Potency differs by ~6,000-fold on respective primary targets, but assays are not directly comparable. |
| Conditions | Cell-free c-Myc-Max dimerization assay / HL60 cell proliferation assay vs. BRAF V600E cellular kinase assay |
Why This Matters
This evidence demonstrates that a minor structural modification (addition of a methyl group) leads to a fundamentally different biological target profile, preventing casual substitution between these analogs in oncological research.
- [1] Kuujia. Cas no 941946-13-0 (N-4-(6-methoxypyridazin-3-yl)phenyl-3-nitrobenzamide). Product Page. Reported BRAF V600E IC50 of 5.8 nM. View Source
